molecular formula C14H22O6S2 B7826326 O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate

Cat. No.: B7826326
M. Wt: 350.5 g/mol
InChI Key: ABYFQWZWTAVGKO-MXWGWFQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves multiple steps The starting material, alpha-D-glucofuranose, undergoes protection of the hydroxyl groups at positions 1, 2, 5, and 6 with isopropylidene groupsThe reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the selective protection and functionalization of the hydroxyl groups .

Chemical Reactions Analysis

Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) undergoes various chemical reactions, including:

Scientific Research Applications

Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate involves its interaction with specific molecular targets. The carbonodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-(S-methyl carbonodithioate) is unique due to its specific functional groups and protective groups. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various scientific research and industrial applications.

Properties

IUPAC Name

O-[(3aR,5R,6R,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9-,10+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYFQWZWTAVGKO-MXWGWFQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@H]([C@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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